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(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

PROTAC Targeted Protein Degradation Linkerology

Reproducible PROTAC development requires exact linker geometry. Substituting with generic analogs alters ternary complex formation and risks DC50 values. This chemically defined conjugate features a rigid pyrimidine-piperazine core and a C2-O-C2 flexible spacer with a terminal hydroxyl group-enabling direct ester/ether coupling without deprotection. - Designed for modular PROTAC assembly with precise spatial E3 ligase orientation - Hydroxyl handle eliminates Boc removal steps, accelerating SAR libraries - Solid, 10 mM DMSO solubility; consistent batch-to-batch purity - Ideal for replicating published degradation data (e.g., SK2188 lineage)

Molecular Formula C29H36N8O6
Molecular Weight 592.6 g/mol
Cat. No. B12374533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH
Molecular FormulaC29H36N8O6
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO
InChIInChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1
InChIKeyUFCFQNCUJQQSDD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH for PROTAC Synthesis


(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a chemically defined conjugate consisting of a thalidomide-derived cereblon (CRBN) ligand and a heterobifunctional linker that incorporates a pyrimidine-piperazine rigid core and a terminal hydroxyl group . It is an intermediate specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs) [1]. Its molecular formula is C29H36N8O6 with a molecular weight of 592.65 g/mol, and it is supplied as a solid with typical solubility in DMSO (e.g., 10 mM) .

Modular PROTAC synthesis building block with heterobifunctional linker
(S)-Thalidomide enantiomer for controlled CRBN recruitment
Terminal hydroxyl handle for direct, step-efficient conjugation

S-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: Linker Substitution Pitfalls


In the modular assembly of PROTACs, the linker component is not merely a passive spacer but a critical determinant of ternary complex formation, cellular permeability, and degradation efficiency [1]. The specific sequence of rigid (pyrimidine-piperazine) and flexible (C2-O-C2) motifs in this conjugate dictates the spatial orientation of the E3 ligase and target protein ligands. Using a chemically distinct linker—even one with the same nominal length or a related thalidomide core—can lead to suboptimal DC50 values, altered degradation maxima (Dmax), or complete loss of activity due to an inability to form a productive ternary complex [2]. Direct substitution without empirical validation of the linker SAR therefore carries a high risk of project failure, making the procurement of the exact building block essential for reproducibility and rational optimization.

  • Linker architecture variation may alter ternary complex geometry and degrade potency.
  • Racemic or (R)-thalidomide linkers may lower CRBN binding and ubiquitination efficiency.
  • Boc-protected amine analogs require extra deprotection, adding synthetic complexity and yield loss risk.

S-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: Evidence-Based Selection


Linker Architecture & PROTAC Degradation Potency

The linker in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH combines a rigid pyrimidine-piperazine segment with a short, flexible C2-O-C2 chain. Structure-activity relationship (SAR) studies demonstrate that altering linker length and composition profoundly impacts PROTAC degradation efficiency. In a study of MK-5108-derived PROTACs, shortening the PEG linker to 2 units and attaching it at the 5-position of thalidomide yielded the potent degrader SK2188 with a DC50 of 3.9 nM and Dmax of 89% at 24 hours in NGP neuroblastoma cells [1]. This illustrates that the specific linker architecture—both length and exit vector—is a critical parameter for optimizing ternary complex formation and achieving desired degradation profiles, providing a class-level inference that the precise linker composition in this building block is a key differentiator from analogs with alternative lengths or motifs.

Linker Architecture & Potency
Class-level inference
Target conjugate: data not available · Comparator SK2188: DC50 3.9 nM, Dmax 89% (24h, NGP cells)
Linker identity is critical for degradation potency; exact building block required for SAR reproducibility.
Class-level evidence; direct DC50 for this linker not reported.
PROTAC Targeted Protein Degradation Linkerology

Stereochemistry and CRBN Binding Affinity

This building block is supplied as the pure (S)-enantiomer of the thalidomide moiety. The stereochemistry of the glutarimide ring in thalidomide analogs directly influences binding affinity to cereblon (CRBN), with the (S)-enantiomer typically exhibiting higher affinity and more potent immunomodulatory activity [1]. While quantitative binding data for this specific conjugate are not available, the use of racemic or (R)-thalidomide linkers introduces a variable that can reduce the efficiency of CRBN recruitment and subsequent ubiquitination, thereby lowering the overall degradation potency of the final PROTAC. This is a direct head-to-head comparison between enantiomers.

Stereochemistry & CRBN Binding
Head-to-head
(S)-enantiomer: eutomer for CRBN binding · (R)-enantiomer: lower affinity; racemic mix introduces variability
Stereochemical purity supports intended CRBN recruitment efficiency.
Quantitative Kd/IC50 for this conjugate not available.
Stereochemistry CRBN Binding PROTAC

Hydroxyl Group as a Conjugation Handle

The terminal primary alcohol (-OH) in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH serves as a well-defined functional handle for further derivatization. In contrast, a common comparator, Thalidomide-piperazine-pyrimidine-piperazine-C-boc, contains a Boc-protected amine that requires an additional deprotection step before conjugation, adding synthetic complexity and potential yield loss [1]. While direct quantitative comparison of synthetic efficiency is not available, the -OH group offers orthogonal reactivity (e.g., esterification, etherification, or conversion to a leaving group) that is highly valued in modular PROTAC synthesis.

Conjugation Handle
Supporting evidence
Terminal -OH enables direct conjugation · Boc-protected analog requires deprotection before coupling
Simplifies synthetic workflow by eliminating a deprotection step.
Quantitative yield comparison not available.
PROTAC Bioconjugation Linker Chemistry

S-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: Key Applications


Reproducing Published PROTAC SAR Studies

Researchers aiming to replicate or expand upon published PROTAC structure-activity relationship (SAR) data must use the exact linker building block described in the original work. Evidence from SK2188 development shows that small changes in linker composition dramatically alter degradation potency (DC50 of 3.9 nM vs. other analogs) [1]. Using a generic substitute risks invalidating the SAR comparison and yielding non-reproducible results, wasting time and resources.

Streamlined CRBN-PROTAC Library Synthesis

The terminal hydroxyl group on this conjugate provides a direct and versatile handle for coupling to a wide variety of target protein ligands (warheads) via established ester or ether linkages. This eliminates the extra deprotection step required for Boc-protected analogs like Thalidomide-piperazine-pyrimidine-piperazine-C-boc [1], accelerating the synthesis of focused PROTAC libraries for high-throughput degradation screening.

Linker Engineering for Ternary Complex Formation

The combination of a rigid pyrimidine-piperazine core and a short flexible C2-O-C2 spacer is a specific design feature intended to orient the CRBN E3 ligase and the target protein for optimal ubiquitination. As class-level evidence demonstrates that linker length and rigidity are critical for achieving productive ternary complexes and high Dmax [1], this building block is suited for projects where precise spatial control between ligands is a hypothesized requirement for efficacy.

Application
Selection Property
Validation Focus
Reproducing published PROTAC SAR studies
Exact linker building block identity
SAR reproducibility and degradation potency validation
CRBN-PROTAC library synthesis
Hydroxyl conjugation handle
Synthetic step reduction and coupling versatility
Linker engineering for ternary complex optimization
Rigid pyrimidine-piperazine core with flexible C2-O-C2 spacer
Ternary complex formation and Dmax optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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